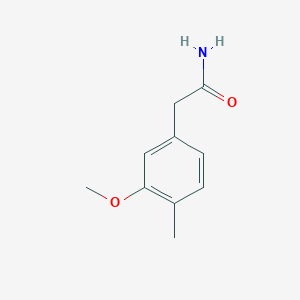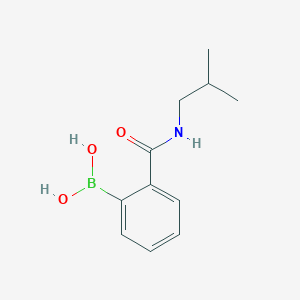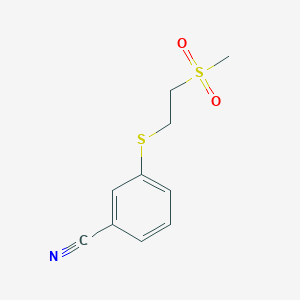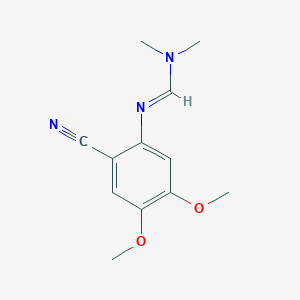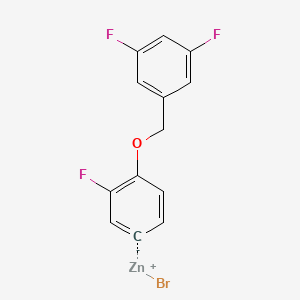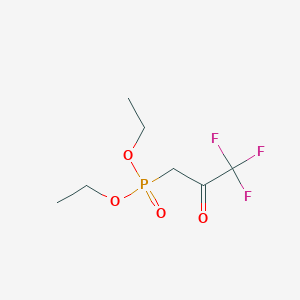
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H12F3O4P. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a trifluoromethyl group and a phosphonate ester, which contribute to its reactivity and versatility in chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3,3,3-trifluoroacetone under basic conditions. The reaction typically proceeds as follows:
- Diethyl phosphite is added to a solution of 3,3,3-trifluoroacetone in an organic solvent such as toluene.
- A base, such as sodium hydride, is added to the mixture to initiate the reaction.
- The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, such as pyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phosphonates.
Cyclization Products: Cyclization reactions yield heterocyclic compounds, such as diethyl (6-aryl-4-hydroxy-2-oxo-4-trifluoromethylhexa-hydropyrimidin-5-yl)phosphonates.
Applications De Recherche Scientifique
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate involves its reactivity with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent electrophile in chemical reactions. The phosphonate ester group can participate in coordination with metal ions, facilitating catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2-oxopropyl)phosphonate: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate: Similar but with methyl ester groups instead of ethyl, affecting its physical properties and reactivity.
Uniqueness
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly valuable in the synthesis of fluorinated compounds and heterocycles .
Propriétés
Formule moléculaire |
C7H12F3O4P |
|---|---|
Poids moléculaire |
248.14 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H12F3O4P/c1-3-13-15(12,14-4-2)5-6(11)7(8,9)10/h3-5H2,1-2H3 |
Clé InChI |
LTUZKKYWACXAOK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(=O)C(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


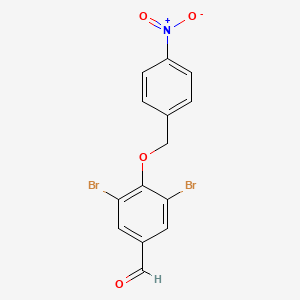
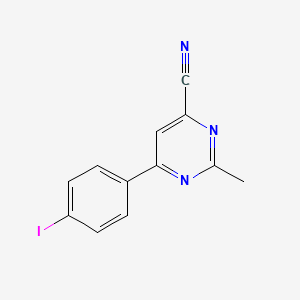
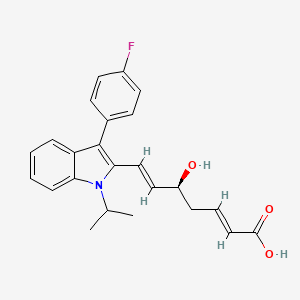
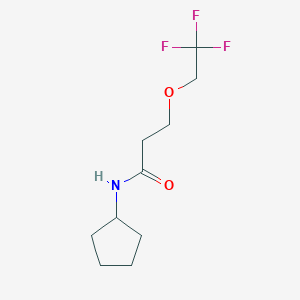
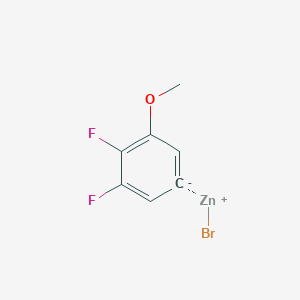
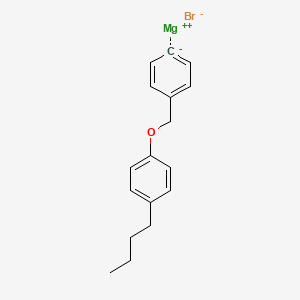
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
